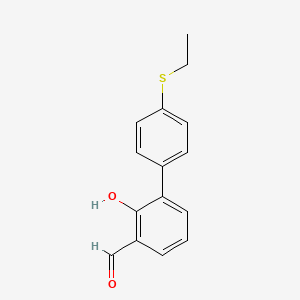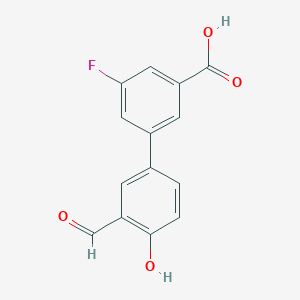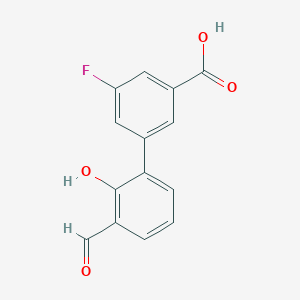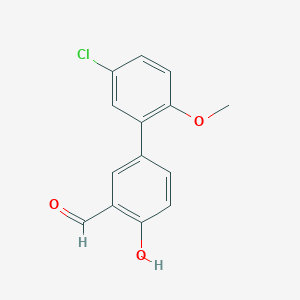
4-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Carboxy-2-fluorophenyl)-2-formylphenol (95%) is a chemical compound with a wide range of applications in the scientific research community. It is a highly versatile compound, possessing a variety of properties such as low toxicity, high solubility in water, and excellent stability.
Applications De Recherche Scientifique
4-(5-Carboxy-2-fluorophenyl)-2-formylphenol (95%) is widely used in scientific research due to its low toxicity, high solubility in water, and excellent stability. It has a variety of applications in the field of biochemistry and molecular biology. For example, it can be used as a substrate for the enzyme tyrosinase, which is involved in the biosynthesis of melanin. It can also be used as a substrate for the enzyme glucose-6-phosphate dehydrogenase, which is involved in the glycolysis pathway. In addition, it can be used as a substrate for the enzyme glutathione reductase, which is involved in the biosynthesis of glutathione.
Mécanisme D'action
The mechanism of action of 4-(5-Carboxy-2-fluorophenyl)-2-formylphenol (95%) is not fully understood. However, it is believed to be related to its ability to act as a substrate for certain enzymes, such as tyrosinase, glucose-6-phosphate dehydrogenase, and glutathione reductase. Additionally, it is believed to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Carboxy-2-fluorophenyl)-2-formylphenol (95%) are not fully understood. However, it is believed to have antioxidant properties, which may be due to its ability to scavenge free radicals. Additionally, it is believed to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using 4-(5-Carboxy-2-fluorophenyl)-2-formylphenol (95%) in laboratory experiments is its low toxicity and excellent stability. Additionally, it is highly soluble in water, which makes it easy to use in a variety of laboratory experiments. However, one of the major limitations of using this compound is that its mechanism of action is not fully understood.
Orientations Futures
The future directions for 4-(5-Carboxy-2-fluorophenyl)-2-formylphenol (95%) include further research into its mechanism of action, biochemical and physiological effects, and applications in scientific research. Additionally, further research into its potential therapeutic applications, such as its use as an antioxidant and anti-inflammatory agent, should be explored. Additionally, further research into its potential toxicity and long-term effects should be conducted. Finally, further research into its potential uses in other fields, such as material science and industrial chemistry, should be explored.
Méthodes De Synthèse
4-(5-Carboxy-2-fluorophenyl)-2-formylphenol (95%) can be synthesized from 5-fluorobenzoic acid and 2-aminophenol. The synthesis starts with the reaction of 5-fluorobenzoic acid with 2-aminophenol in the presence of anhydrous sodium carbonate. This reaction produces the intermediate product 4-(5-fluorophenyl)-2-formylphenol. The intermediate product is then reacted with hydrochloric acid to produce 4-(5-carboxy-2-fluorophenyl)-2-formylphenol (95%).
Propriétés
IUPAC Name |
4-fluoro-3-(3-formyl-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-3-1-9(14(18)19)6-11(12)8-2-4-13(17)10(5-8)7-16/h1-7,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXNVUJWGFHDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685253 |
Source


|
| Record name | 6-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Carboxy-2-fluorophenyl)-2-formylphenol | |
CAS RN |
1261988-27-5 |
Source


|
| Record name | 6-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)
![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)





